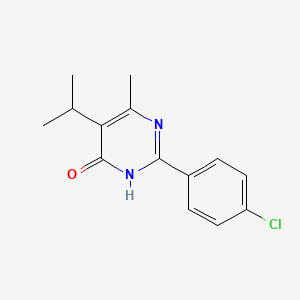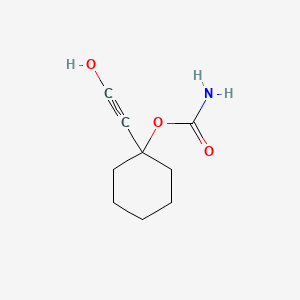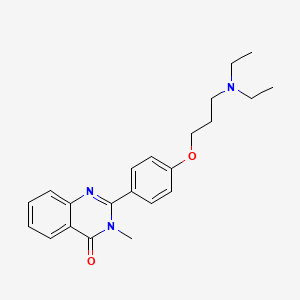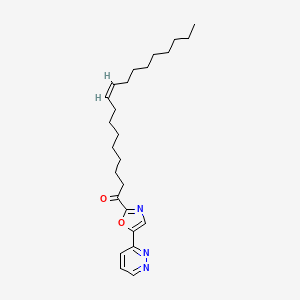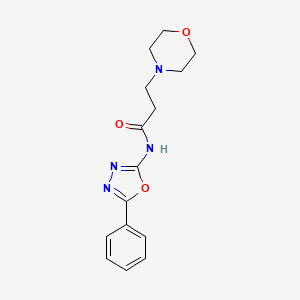
3-(Morpholin-4-yl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Morpholino-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide is a heterocyclic compound that features a morpholine ring, a phenyl group, and an oxadiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Morpholino-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide typically involves the cyclization of N-acyl hydrazones or the reaction of aromatic hydrazides with aromatic aldehydes. The oxidative cyclization can be achieved using various oxidizing agents such as lead tetraacetate, lead dioxide, potassium permanganate, chloramine-T, HgO-I2, ferric chloride, and iodobenzenediacetate .
Industrial Production Methods
In industrial settings, the synthesis of 1,3,4-oxadiazoles, including 3-Morpholino-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide, can be carried out using microwave-accelerated solvent-free conditions with melamine-formaldehyde resin supported sulfuric acid as the dehydration reagent .
化学反応の分析
Types of Reactions
3-Morpholino-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, lead tetraacetate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
3-Morpholino-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
作用機序
The mechanism of action of 3-Morpholino-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
類似化合物との比較
Similar Compounds
3-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-8-ethoxy-2H-chromen-2-one: Another oxadiazole derivative with potential biological activities.
Indole derivatives: Compounds containing the indole nucleus, which also exhibit a wide range of biological activities.
Uniqueness
3-Morpholino-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide is unique due to its specific combination of a morpholine ring, phenyl group, and oxadiazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
89757-66-4 |
|---|---|
分子式 |
C15H18N4O3 |
分子量 |
302.33 g/mol |
IUPAC名 |
3-morpholin-4-yl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide |
InChI |
InChI=1S/C15H18N4O3/c20-13(6-7-19-8-10-21-11-9-19)16-15-18-17-14(22-15)12-4-2-1-3-5-12/h1-5H,6-11H2,(H,16,18,20) |
InChIキー |
GJHWZKPYMYYIHC-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CCC(=O)NC2=NN=C(O2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



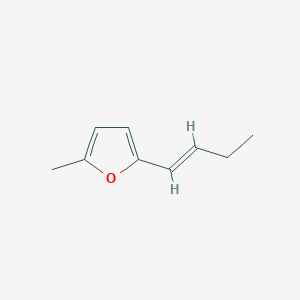
![3,3,4,4,8-Pentamethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12917473.png)
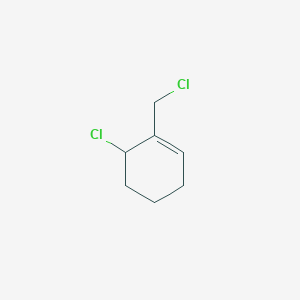
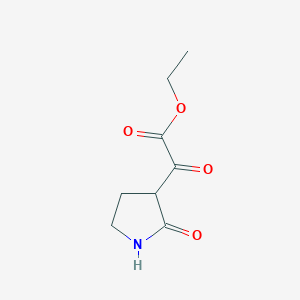

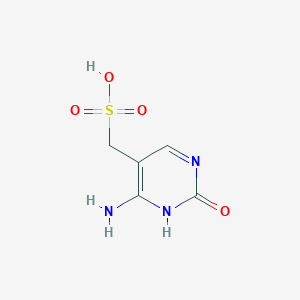
![4-Chloro-2-ethyl-5-[(furan-2-yl)methoxy]pyridazin-3(2H)-one](/img/structure/B12917499.png)

![1H-Indole, 3-acetyl-1-[(4-methylphenyl)sulfonyl]-2-phenyl-](/img/structure/B12917505.png)
